Enhanced Lipophilicity vs. Linear Isomer
The lipophilicity of N-[2-(dimethylamino)ethyl]-2-methylpropanamide, a key determinant of its solubility and potential for passive membrane diffusion, is significantly higher than that of its unbranched isomer, N-[2-(dimethylamino)ethyl]butyramide. The target compound exhibits a calculated LogP (XLogP3-AA) of 0.6, compared to 0.128 for the linear analog [1][2]. This 0.472 log unit difference translates to an approximately 4.7-fold higher partition coefficient for the branched compound in an octanol-water system.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 |
| Comparator Or Baseline | N-[2-(dimethylamino)ethyl]butyramide (CAS 63224-16-8), LogP = 0.128 |
| Quantified Difference | Difference of 0.472 log units, corresponding to an ~4.7-fold higher partition coefficient |
| Conditions | Computed partition coefficient (octanol-water) models (XLogP3-AA for target compound; unspecified method for comparator) |
Why This Matters
This quantifiable difference in lipophilicity is critical for researchers designing experiments or products where solubility, bioavailability, or partitioning between phases (e.g., in chromatography or extractions) is a performance metric, allowing for informed compound selection.
- [1] PubChem. (2025). Propanamide, N-(2-(dimethylamino)ethyl)-2-methyl-. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3047314 View Source
- [2] Sielc. (2018). Butanamide, N-(2-(dimethylamino)ethyl)-. Retrieved from https://sielc.com/compound/63224-16-8 View Source
